Cas no 858024-77-8 (2-Chloro-7-iodonaphthalene)

2-Chloro-7-iodonaphthalene is a halogenated naphthalene derivative with significant utility in organic synthesis and materials science. Its structure, featuring both chloro and iodo substituents, enables selective functionalization, making it a versatile intermediate for cross-coupling reactions such as Suzuki or Sonogashira couplings. The electron-withdrawing effects of the halogens enhance its reactivity in electrophilic substitutions, while its rigid naphthalene backbone contributes to stability. This compound is particularly valuable in the development of liquid crystals, organic semiconductors, and pharmaceutical intermediates. Its high purity and well-defined reactivity profile ensure consistent performance in demanding synthetic applications. Proper handling is advised due to potential sensitivity to light and moisture.
2-Chloro-7-iodonaphthalene structure
2-Chloro-7-iodonaphthalene structure
Product Name:2-Chloro-7-iodonaphthalene
CAS No:858024-77-8
MF:C10H6ClI
MW:288.512114048004
CID:2808359
PubChem ID:53485706
Update Time:2025-10-29

2-Chloro-7-iodonaphthalene Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-7-iodonaphthalene
    • 2-chloro-7-iodo-napthalene
    • Inchi: 1S/C10H6ClI/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H
    • InChI Key: XDJGJGBNKXHRNN-UHFFFAOYSA-N
    • SMILES: IC1=CC=C2C=CC(=CC2=C1)Cl

Computed Properties

  • Exact Mass: 287.92028g/mol
  • Monoisotopic Mass: 287.92028g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 0

2-Chloro-7-iodonaphthalene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A219000161-500mg
2-Chloro-7-iodonaphthalene
858024-77-8 98%
500mg
$980.00 2023-08-31
Alichem
A219000161-1g
2-Chloro-7-iodonaphthalene
858024-77-8 98%
1g
$1651.30 2023-08-31

Additional information on 2-Chloro-7-iodonaphthalene

Introduction to 2-Chloro-7-iodonaphthalene (CAS No. 858024-77-8)

2-Chloro-7-iodonaphthalene, with the chemical formula C10H5ClI, is a significant compound in the realm of organic synthesis and pharmaceutical research. This aromatic heterocyclic molecule features both chloro and iodine substituents on a naphthalene backbone, making it a versatile intermediate in the development of various chemical entities. The compound is identified by its unique Chemical Abstracts Service (CAS) number, CAS No. 858024-77-8, which distinguishes it in the vast database of chemical substances.

The structural attributes of 2-Chloro-7-iodonaphthalene contribute to its utility in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups allows for diverse reactivity patterns, enabling its use in cross-coupling reactions, nucleophilic substitutions, and other transformations essential for constructing complex molecular architectures. This flexibility has made it a valuable building block in the synthesis of natural products, agrochemicals, and pharmaceuticals.

In recent years, the compound has garnered attention due to its role in the development of novel therapeutic agents. Researchers have leveraged its unique reactivity to design molecules with potential applications in oncology, infectious diseases, and neurological disorders. For instance, derivatives of 2-Chloro-7-iodonaphthalene have been explored as inhibitors of specific enzymes implicated in cancer progression. The ability to introduce functional groups at precise positions on the naphthalene ring allows for fine-tuning of biological activity, making this compound a cornerstone in medicinal chemistry.

The synthesis of 2-Chloro-7-iodonaphthalene typically involves multi-step processes that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and metal-mediated iodination, are often employed to construct the desired framework. These techniques not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.

Recent advancements in computational chemistry have further enhanced the understanding of 2-Chloro-7-iodonaphthalene's reactivity. Molecular modeling studies have provided insights into how different substituents influence electronic properties and interaction with biological targets. Such knowledge is crucial for designing next-generation drugs with improved efficacy and reduced side effects. The integration of experimental data with computational predictions has become a standard practice in modern drug discovery pipelines.

The pharmaceutical industry has shown particular interest in 2-Chloro-7-iodonaphthalene due to its potential as a scaffold for antiviral and antibacterial agents. Researchers are investigating its derivatives as inhibitors of viral proteases and polymerases, which are critical for viral replication. Additionally, the compound's ability to undergo selective functionalization makes it an attractive candidate for developing broad-spectrum antibiotics targeting resistant strains.

Beyond pharmaceutical applications, 2-Chloro-7-iodonaphthalene finds utility in materials science. Its aromatic structure and tunable electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other advanced materials. The ability to modify its chemical composition allows researchers to tailor its optical and electronic characteristics for specific technological applications.

The environmental impact of synthesizing and using 2-Chloro-7-iodonaphthalene is also a subject of ongoing research. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with global efforts to promote sustainable chemistry practices across all industries.

In conclusion, 2-Chloro-7-iodonaphthalene (CAS No. 858024-77-8) is a multifaceted compound with significant implications in organic synthesis and drug development. Its unique structural features and reactivity make it an indispensable tool for chemists working on cutting-edge pharmaceuticals and advanced materials. As research continues to uncover new applications for this compound, its importance in science and industry is likely to grow even further.

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